L-Norvaline t-butyl ester hydrochloride
Overview
Description
L-Norvaline t-butyl ester hydrochloride: is a chemical compound with the molecular formula C9H20ClNO2 and a molecular weight of 209.71 g/mol . It is a white crystalline solid with low solubility and stability . This compound is often used as a chiral resolution reagent in the synthesis of chiral drugs and organic compounds due to its good chiral selectivity .
Mechanism of Action
Mode of Action
It’s known that tert-butyl esters are often used as protecting groups in organic synthesis . They can be removed under acidic conditions, which might be a part of the compound’s interaction with its targets .
Biochemical Pathways
It’s known that norvaline, a related compound, has been reported as a natural component of an antifungal peptide isolated from bacillus subtilis .
Result of Action
Norvaline, a related compound, has shown potential activity by reversing cognitive decline and synaptic loss in a murine model of alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
L-Norvaline t-butyl ester hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as aminoacyl-tRNA synthetases, which are crucial for the incorporation of amino acids into proteins. The compound also interacts with various proteins and other biomolecules, influencing their structure and function. These interactions are primarily based on the compound’s ability to form hydrogen bonds and ionic interactions with the active sites of enzymes and binding pockets of proteins .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can enhance the production of nitric oxide (NO) by inhibiting the enzyme arginase, leading to increased levels of arginine and subsequently NO. This, in turn, affects cell signaling pathways related to vasodilation and blood flow . Additionally, this compound can impact gene expression by altering the transcriptional activity of certain genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as arginase, and inhibits their activity. This inhibition leads to an increase in the availability of arginine, which is a precursor for the synthesis of nitric oxide. The increased nitric oxide levels then modulate various cellular functions, including vasodilation and immune responses . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of nitric oxide production and gene expression . The stability and efficacy of the compound may decrease over time, necessitating proper storage and handling to maintain its activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance nitric oxide production and improve blood flow, leading to better cardiovascular health and muscle function . At high doses, the compound may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as arginase and nitric oxide synthase, influencing the production of nitric oxide and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and then distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting processes such as nitric oxide production and gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . This localization is essential for the compound’s ability to modulate cellular functions and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-Norvaline t-butyl ester hydrochloride is generally accomplished by reacting L-Norvaline t-butyl ester with hydrochloric acid . The reaction conditions typically involve a controlled environment to ensure the purity and yield of the product. The process can be summarized as follows:
Reactants: L-Norvaline t-butyl ester and hydrochloric acid.
Reaction Conditions: The reaction is carried out in a laboratory setting with controlled temperature and pressure to optimize the yield.
Product Isolation: The product is isolated by crystallization and purified by recrystallization techniques.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce larger quantities while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: L-Norvaline t-butyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the t-butyl ester group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to produce L-Norvaline and t-butanol.
Common Reagents and Conditions:
Nucleophilic Reagents: Common nucleophiles such as amines and alcohols are used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of L-Norvaline can be formed.
Hydrolysis Products: L-Norvaline and t-butanol are the major products of hydrolysis.
Scientific Research Applications
L-Norvaline t-butyl ester hydrochloride has several scientific research applications, including:
Chemistry: It is used as a chiral resolution reagent in the synthesis of chiral drugs and organic compounds.
Biology: The compound is used in the study of amino acid metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications due to its role in the synthesis of chiral drugs.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
- L-Valine t-butyl ester hydrochloride
- L-Leucine t-butyl ester hydrochloride
- L-Glutamic acid 1-tert-Butyl ester hydrochloride
Comparison: L-Norvaline t-butyl ester hydrochloride is unique due to its specific structure and chiral selectivity, which makes it particularly useful in the synthesis of chiral drugs . Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in chiral resolution processes .
Properties
IUPAC Name |
tert-butyl (2S)-2-aminopentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHANSSYWITJHA-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659612 | |
Record name | tert-Butyl L-norvalinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119483-47-5 | |
Record name | L-Norvaline, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119483-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl L-norvalinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2S)-2-aminopentanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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